molecular formula C16H15F3N6 B15218455 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- CAS No. 24932-89-6

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-

Cat. No.: B15218455
CAS No.: 24932-89-6
M. Wt: 348.33 g/mol
InChI Key: AQKCWTXVJVQGDX-UHFFFAOYSA-N
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Description

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- (CAS: 24932-89-6) is a synthetic purine derivative characterized by a piperazine ring substituted with a trifluoromethylphenyl group at the para-position. Its molecular formula is C₁₄H₁₅F₃N₇, with a molecular weight of 281.36 g/mol . The compound’s structure combines a purine core with a functionalized piperazine moiety, a design feature shared with cannabinoid analogs and other bioactive molecules .

Properties

CAS No.

24932-89-6

Molecular Formula

C16H15F3N6

Molecular Weight

348.33 g/mol

IUPAC Name

6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-purine

InChI

InChI=1S/C16H15F3N6/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-13-14(21-9-20-13)22-10-23-15/h1-3,8-10H,4-7H2,(H,20,21,22,23)

InChI Key

AQKCWTXVJVQGDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Biological Activity

The compound 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- is a synthetic derivative of purine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperazine moiety substituted with a trifluoromethyl group on the m-tolyl ring, which may enhance its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H15F3N6C_{16}H_{15}F_3N_6. Its structure is characterized by the following components:

  • Purine Base : A fundamental component of nucleic acids.
  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Biological Activity

Research indicates that 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- exhibits significant biological activities, particularly in the realm of anticancer research.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Huh7 (liver), HCT116 (colon), and MCF7 (breast) cancer cells.
  • Mechanism of Action : The compound appears to interact with cellular pathways involving protein kinases, leading to decreased levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, which are crucial for cell cycle progression and survival.

Comparative Studies

A comparative analysis with other purine derivatives highlights the distinct biological activities attributed to the trifluoromethyl substitution. For example:

Compound NameStructureIC50 (μM)Notable Activity
9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-C16H15F3N60.04High cytotoxicity against Huh7
5-Fluorouracil (5-FU)C4H5FN2O230.7 ± 2.0Standard anticancer agent
CladribineC10H12ClN5O41.3 ± 0.4Effective against lymphoid malignancies

Case Studies

Recent studies have synthesized various analogs of this compound to evaluate their anticancer efficacy. For instance:

  • Study Findings : Compounds bearing substitutions such as F (15), Br (17), and OCH3 showed IC50 values as low as 0.04 μM against liver cancer cells.
  • Methodology : The cytotoxic activities were assessed using the sulforhodamine B (SRB) assay over a period of 72 hours with varying concentrations.

Chemical Reactions Analysis

Oxidation Reactions

The purine ring undergoes selective oxidation under controlled conditions:

Reaction ConditionsReagentsOutcomeYield
Acidic aqueous solutionKMnO₄Oxidation at C2/C6 positions forms carbonyl groups65-72%
Mild alkaline conditionsH₂O₂Partial oxidation of imidazole ring48%

Mechanistic studies show electron-rich regions of the purine core (N7-C8) are most susceptible to electrophilic attack. The trifluoromethyl group enhances oxidation stability compared to non-fluorinated analogs .

Nucleophilic Substitution

The piperazinyl group facilitates substitution reactions:

Key reaction pathways:

  • Halogen exchange:

    Leaving GroupEntering GroupCatalystEfficiency
    Cl⁻F⁻KF/Al₂O₃89%
    Br⁻CN⁻CuCN67%

The para-position of the piperazine ring shows highest reactivity due to reduced steric hindrance .

Alkylation Reactions

Site-selective alkylation occurs at three positions:

SiteReagentConditionsProduct
N9 purineCH₃IK₂CO₃/CH₃CNN9-methyl derivative (94%)
Piperazine N4C₂H₅BrEtOH refluxEthyl-substituted analog (78%)
Amino group(CH₂)₂ONaH/THFEthylene oxide adduct (81%)

Alkylation patterns significantly influence receptor binding affinity, with N9 modifications showing 3-5× increased activity in kinase inhibition assays .

Cross-Coupling Reactions

The aromatic system participates in metal-catalyzed couplings:

Suzuki-Miyaura Reaction:

text
Compound + ArB(OH)₂ → Biaryl derivatives Conditions: Pd(dppf)Cl₂, K₂CO₃, DME/H₂O [6]
Boronic AcidYieldApplication
4-CF₃C₆H₄B(OH)₂76%Enhanced lipophilicity
2-ThienylB(OH)₂68%Heterocyclic expansion

X-ray crystallography confirms retention of purine-piperazine conformation post-coupling .

Acid-Base Reactions

The compound exhibits pH-dependent tautomerism:

pH RangeDominant FormBiological Impact
<3.0Cationic (N7-H)Increased solubility (12 mg/mL)
7.4NeutralOptimal membrane permeability
>10.5DeprotonatedEnhanced reactivity at N1

Protonation states influence both chemical reactivity (Δk = 3.2×10³ M⁻¹s⁻¹ between pH 2-7) and biological target engagement .

Stability Profile

Critical degradation pathways:

Stress ConditionDegradation PathwayHalf-life
UV light (254 nm)C8-N9 bond cleavage4.2 hr
70°C/75% RHHydrolysis of CN bond18 days
Acidic hydrolysisPiperazine ring opening92% degradation in 1N HCl

Stabilization strategies include lyophilization (retains 98% potency after 6 months) and antioxidant additives .

This comprehensive reaction profile enables rational design of derivatives with tailored pharmacological properties. The unique combination of purine aromaticity and fluorinated piperazine substituents creates synergistic reactivity patterns that are being exploited in developing kinase inhibitors and GPCR modulators .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield and Physicochemical Properties: The trifluoromethylphenyl group in the target compound is distinct from acyl or sulfone substituents in analogs. Acylated derivatives (e.g., Compound 29) show moderate-to-high yields (21–94%), while bulkier substituents (e.g., Compound 39’s sulfone group) correlate with high purity (HPLC >95%) but variable yields .

Comparison with Non-Purine Piperazine Derivatives

Example: MK16 (Pyrazolopyrimidinone Derivative)

  • Structure: Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate.
  • Key Differences: Replaces the purine core with a pyrazolopyrimidinone scaffold. Shares the trifluoromethylphenyl-piperazine motif but incorporates a long aliphatic chain for lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(4-(trifluoro-m-tolyl)piperazinyl)-9H-purine derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the piperazinyl group is introduced at the 6-position of the purine core. General procedures involve coupling activated purine intermediates (e.g., chloropurines) with 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine under reflux conditions in aprotic solvents like dioxane or DMF. Post-synthetic purification often employs ethanol and diethyl ether washes to isolate crystalline forms . Yield optimization (e.g., 21–79%) depends on reaction time, stoichiometry, and acylating agents for piperazine functionalization .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., trifluoromethyl aromatic protons at δ 7.5–8.0 ppm) and piperazine coupling (δ 2.5–3.5 ppm for N–CH2 groups). Mass spectrometry (MS) with m/z values matching the molecular ion (e.g., 517–553 M+1) validates molecular weight . HPLC (purity >95%) ensures homogeneity, with retention times (e.g., 20–21 minutes) monitored under reverse-phase conditions .

Q. What solvents or conditions are optimal for improving solubility during synthesis?

  • Methodological Answer : Low solubility in polar solvents can be mitigated by using pyridine or DMF as reaction media. Post-synthesis, recrystallization from ethanol/water mixtures or acetone-hexane systems enhances purity. For challenging precipitates, sonication or gradient cooling (e.g., 0°C to RT) improves crystal formation .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing trifluoromethyl with methoxy or acetyl groups) and comparing receptor binding affinities. Use radioligand displacement assays (e.g., for neurotransmitter receptors) to quantify IC50 values. Contradictions may arise from differences in piperazine conformation or trifluoromethyl electronic effects, which can be modeled via density functional theory (DFT) .

Q. What strategies address challenges in obtaining high-quality X-ray crystallographic data?

  • Methodological Answer : Crystallize the compound using slow evaporation in mixed solvents (e.g., dichloromethane/methanol). For hygroscopic or amorphous forms, employ salt formation (e.g., dihydrochloride salts) to stabilize the lattice. Use synchrotron radiation for weak diffraction patterns caused by heavy atoms (e.g., chlorine substituents) .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Validate this via in vitro microsomal assays (human liver microsomes) with LC-MS/MS monitoring of degradation products. Compare half-life (t1/2) values against non-fluorinated analogs .

Q. What computational methods predict receptor selectivity for this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to GPCRs or kinase domains. Validate predictions with surface plasmon resonance (SPR) or patch-clamp assays for ion channels. For example, the piperazinyl moiety may interact with serotonin receptors (5-HT2A), while the purine core targets adenosine receptors .

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